![molecular formula C10H6ClF3N2O2 B1422342 Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate CAS No. 658066-43-4](/img/structure/B1422342.png)
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate
概要
説明
“Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate” is a chemical compound with the CAS Number: 658066-43-4 . It has a molecular weight of 278.62 . This compound is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate”, is a topic of interest in the agrochemical and pharmaceutical industries . One method involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate” is represented by the InChI Code: 1S/C10H6ClF3N2O2/c1-18-9(17)6(3-15)8-7(11)2-5(4-16-8)10(12,13)14/h2,4,6H,1H3 .
Physical And Chemical Properties Analysis
“Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate” is a solid compound with a melting point between 206 - 208°C .
科学的研究の応用
Synthesis of Novel Compounds : This chemical is used in the synthesis of novel compounds and derivatives. For instance, it's utilized in the preparation of various pyrrole systems, offering access to important pyrrole derivatives for further research and development (Dawadi & Lugtenburg, 2011).
Knoevenagel Condensations : It has applications in Knoevenagel condensations, a type of chemical reaction used to create carbon-carbon bonds. This process is significant in creating a wide range of organic compounds, including pharmaceuticals and agrochemicals (Gajdoš, Miklovič, & Krutošíková, 2006).
Development of Herbicides : This compound is involved in the synthesis and study of herbicidal activity. For example, researchers have explored its role in creating herbicides with specific effects on certain plant species, highlighting its potential in agricultural science (Wang, Sun, & Huang, 2004).
Creation of Fluorescent Molecules : In the field of chemistry, it's used for the synthesis of novel fluorescent molecules. These molecules can be used as fluorophores for various applications, including biological imaging and diagnostics (Wu et al., 2006).
Formation of Functional Pyrazolo Pyrimidines : The compound is instrumental in the formation of fluorinated pyrido pyrazolo pyrimidines, which are significant in pharmaceutical research due to their potential biological activities (Krishnaiah & Narsaiah, 2001).
Safety And Hazards
将来の方向性
Trifluoromethylpyridines, including “Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate”, have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
特性
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O2/c1-18-9(17)6(3-15)8-7(11)2-5(4-16-8)10(12,13)14/h2,4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQGKSYLJHXZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422259.png)
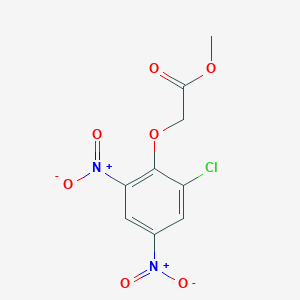
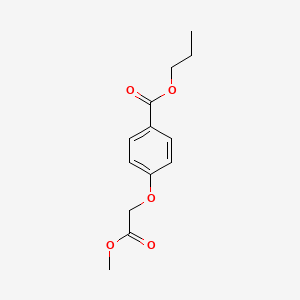
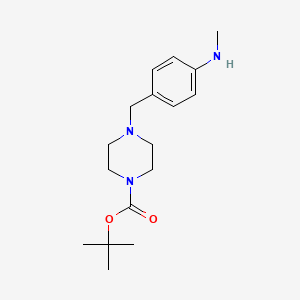
![6,8-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1422265.png)
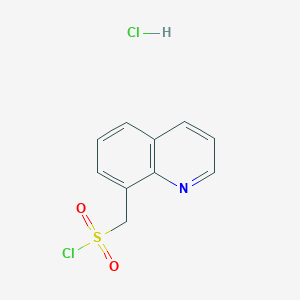
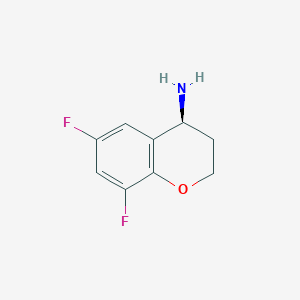
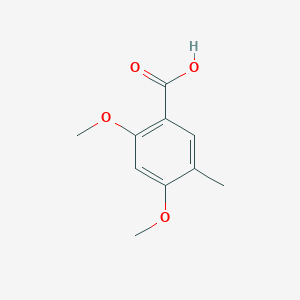
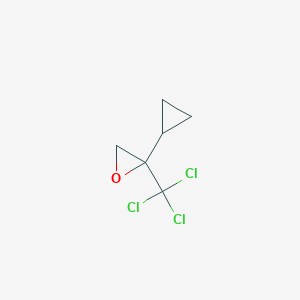
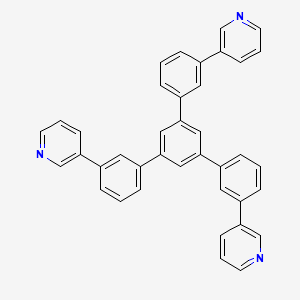
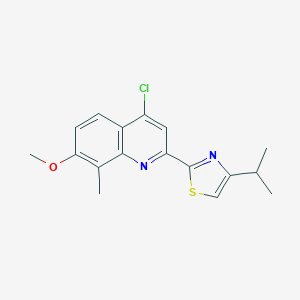
![Methyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1422275.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1422277.png)
![6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1422280.png)